![molecular formula C8H8BrN3S B1270970 Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- CAS No. 7420-35-1](/img/structure/B1270970.png)
Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-
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Overview
Description
Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- is a chemical compound with the molecular formula C8H8BrN3S and a molecular weight of 258.1382 . It is used in various chemical reactions and has several properties that make it interesting for research .
Molecular Structure Analysis
The molecular structure of Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- is complex and can be represented in various ways . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Hydrazinecarbothioamides are known to react with several π-deficient compounds to synthesize different heterocycles . They can also react with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to form various heterocyclic rings .Physical And Chemical Properties Analysis
Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- has a molecular weight of 350.23 . Other physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .properties
IUPAC Name |
[(3-bromophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWIXJNLRDBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364443 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
CAS RN |
7420-35-1 |
Source
|
Record name | Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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